molecular formula C14H13NO4 B2646011 8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide CAS No. 868153-35-9

8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide

Cat. No.: B2646011
CAS No.: 868153-35-9
M. Wt: 259.261
InChI Key: ZPWVGNSHLONORB-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with prop-2-enylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The prop-2-enyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as K2CO3 (potassium carbonate).

Major Products Formed

    Oxidation: Formation of 8-hydroxy-2-oxo-N-prop-2-enylchromene-3-carboxamide.

    Reduction: Formation of 8-methoxy-2-hydroxy-N-prop-2-enylchromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-oxo-N-pyridin-2-yl-2H-chromene-3-carboxamide: Similar structure but with a pyridinyl group instead of a prop-2-enyl group.

    2H/4H-chromenes: A broader class of compounds with similar core structures but different substituents.

Uniqueness

8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its prop-2-enyl group, in particular, may enhance its reactivity and interaction with biological targets compared to other chromene derivatives.

Properties

IUPAC Name

8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-7-15-13(16)10-8-9-5-4-6-11(18-2)12(9)19-14(10)17/h3-6,8H,1,7H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWVGNSHLONORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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